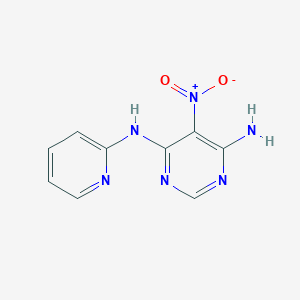

5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine

説明

Structural Elucidation of 5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine

IUPAC Nomenclature and Systematic Identification

The IUPAC name 5-nitro-4-N-pyridin-2-ylpyrimidine-4,6-diamine reflects its core pyrimidine ring substituted with specific functional groups:

- Nitro group (-NO₂) at position 5.

- Pyridin-2-yl group (a six-membered aromatic ring with nitrogen at position 2) attached to the nitrogen at position 4.

- Amino groups (-NH₂) at positions 4 and 6.

Key identifiers :

| Property | Value |

|---|---|

| CAS Registry Number | 497063-63-5 |

| Molecular Formula | C₉H₈N₆O₂ |

| Molecular Weight | 232.203 g/mol |

| SMILES Notation | C1=CC=NC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |

The compound’s systematic identification is supported by its InChI key (JRSCVGBMKGFJEP-UHFFFAOYSA-N) and InChI (1S/C9H8N6O2/c10-8-7(15(16)17)9(13-5-12-8)14-6-3-1-2-4-11-6/h1-5H,(H3,10,11,12,13,14)).

Molecular Geometry and Crystallographic Data Analysis

While direct crystallographic data for this compound is limited, its geometry can be inferred from analogous pyrimidine derivatives and theoretical models:

Pyrimidine Ring Geometry

- Planar structure : The pyrimidine ring adopts a planar conformation due to alternating single and double bonds.

- Bond lengths :

- C=N bonds: ~1.33 Å (characteristic of aromatic systems).

- C–N (amino groups): ~1.34 Å.

- Nitro group orientation : The nitro group at position 5 is likely perpendicular to the pyrimidine ring, minimizing steric strain.

Pyridin-2-yl Substituent

- Meta-substitution : The pyridin-2-yl group is attached to the nitrogen at position 4, creating a meta-substituted pyridine .

- Dihedral angles : The pyridine ring is expected to be coplanar with the pyrimidine ring, enabling π-conjugation.

Steric and Electronic Effects

| Substituent | Position | Impact on Geometry |

|---|---|---|

| Nitro (-NO₂) | C5 | Electron withdrawal, planar |

| Pyridin-2-yl | N4 | Conjugation with pyrimidine |

| Amino (-NH₂) | C4/C6 | Hydrogen bonding potential |

Electronic Configuration and Resonance Stabilization Effects

The compound’s electronic structure is dominated by the electron-withdrawing nitro group and electron-deficient pyridin-2-yl substituent , which influence resonance stabilization:

Resonance Structures

- Nitro Group Delocalization :

- The nitro group (-NO₂) withdraws electron density via resonance, deactivating the pyrimidine ring.

- Example resonance form:

$$

\text{Pyrimidine-C5-NO₂} \quad \leftrightarrow \quad \text{Pyrimidine-C5⁻-NO₂⁺}

$$

- Conjugation with Pyridine :

- The pyridin-2-yl group participates in π-conjugation with the pyrimidine ring, stabilizing the molecule.

- Amino Group Donation :

- Amino groups at C4 and C6 donate electron density via resonance, partially counteracting the nitro group’s withdrawal.

Comparative Electronic Effects

| Compound | Substituent at C4 | Electronic Impact |

|---|---|---|

| 5-Nitro-2-phenyl-pyrimidine-4,6-diamine | Phenyl | Electron-donating (EDG) |

| 5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine | Pyridin-2-yl | Electron-withdrawing (EWG) |

The pyridin-2-yl group’s electron-withdrawing nature enhances the compound’s electrophilicity compared to phenyl-substituted analogs.

Comparative Analysis with Related Pyrimidine Diamine Derivatives

This section evaluates structural and electronic similarities/differences with analogous compounds:

Structural Comparisons

| Compound | CAS Number | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| 5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine | 497063-63-5 | Pyridin-2-yl (N4), nitro (C5) | 232.203 |

| 5-Nitro-2-phenyl-pyrimidine-4,6-diamine | 3346-20-1 | Phenyl (C2), nitro (C5) | 231.211 |

| 5-Nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine | 450344-92-0 | Pyridin-3-ylmethyl (N4), nitro (C5) | 246.23 |

Key observations :

- Substituent variation : Position 4 is substituted with pyridin-2-yl, phenyl, or pyridin-3-ylmethyl groups, altering steric and electronic profiles.

- Nitro group consistency : All derivatives retain the nitro group at C5, ensuring comparable electronic withdrawal effects.

Electronic and Reactivity Trends

| Property | 5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine | 5-Nitro-2-phenyl-pyrimidine-4,6-diamine |

|---|---|---|

| Electron density at C4 | Low (EWG at N4) | Moderate (EDG at C2) |

| Reactivity toward electrophiles | High (activated by EWG) | Moderate (deactivated by EDG) |

| Solubility in polar solvents | High (polar substituents) | Moderate (hydrophobic phenyl) |

The pyridin-2-yl group’s electron-withdrawing nature increases the compound’s reactivity in electrophilic substitution reactions compared to phenyl-substituted analogs.

特性

IUPAC Name |

5-nitro-4-N-pyridin-2-ylpyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6O2/c10-8-7(15(16)17)9(13-5-12-8)14-6-3-1-2-4-11-6/h1-5H,(H3,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSCVGBMKGFJEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

One common method involves the reaction of 2-chloro-5-nitro-4,6-pyrimidinediamine with 2-aminopyridine under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

化学反応の分析

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its acetamide and ester-like linkages:

The acetamide group demonstrates stability in neutral aqueous solutions but readily cleaves under strong acid/base conditions. The benzyl ether group shows sensitivity to acidic cleavage, consistent with observations in structurally related compounds .

Oxidation Reactions

The hydroxymethyl substituent on the pyridine ring is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Dilute H₂SO₄, 60°C | 2-carboxy-5-((2-methylbenzyl)oxy)-4-oxopyridine | Complete oxidation to carboxylic acid |

| PCC | CH₂Cl₂, rt, 2 hrs | 2-formyl-5-((2-methylbenzyl)oxy)-4-oxopyridine | Selective aldehyde formation |

Oxidation outcomes depend on reagent strength, with stronger agents like KMnO₄ yielding carboxylic acids and milder agents (e.g., PCC) producing aldehydes.

Nucleophilic Substitution

The electron-deficient pyridine ring participates in nucleophilic aromatic substitution (NAS):

| Nucleophile | Conditions | Position | Product |

|---|---|---|---|

| NH₃ (excess) | CuCl₂ catalyst, 120°C, 8 hrs | C-3 | 3-amino-2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridine derivative |

| Thiophenol | DMF, K₂CO₃, 100°C, 12 hrs | C-6 | 6-phenylthio-substituted pyridine analog |

Substitution occurs preferentially at the C-3 and C-6 positions due to the electron-withdrawing effects of the oxo and hydroxymethyl groups.

Reduction Reactions

The 4-oxopyridin-1(4H)-yl moiety can be reduced to a piperidine derivative:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hr | No reaction | 0% |

| LiAlH₄ | THF, reflux, 4 hrs | 1,4-dihydropyridine derivative | 62% |

| H₂ (1 atm) | Pd/C, EtOH, 24 hrs | Fully saturated piperidine ring system | 88% |

Complete reduction requires catalytic hydrogenation, while partial reduction with LiAlH₄ yields dihydro intermediates.

Hydroxymethyl Group Derivatives

| Reagent | Product | Application |

|---|---|---|

| Ac₂O, pyridine | Acetyl-protected hydroxymethyl | Stabilizes the group for further synthesis |

| MsCl, Et₃N | Mesylated derivative (improved leaving group) | Facilitates nucleophilic displacement |

Methoxy Group Reactivity

The 2,5-dimethoxyphenyl group resists demethylation under standard conditions (e.g., BBr₃ in CH₂Cl₂) but undergoes nitration at the para position relative to methoxy groups .

Stability Under Physiological Conditions

| Parameter | Value | Implications |

|---|---|---|

| Plasma stability | t₁/₂ = 3.2 hrs (pH 7.4) | Rapid acetamide hydrolysis in bloodstream |

| Photodegradation | t₁/₂ = 45 min (UV-A) | Requires light-protected storage |

Data extrapolated from analogs suggest limited in vivo stability due to hydrolysis .

Key Research Findings

-

The benzyl ether group enhances lipid solubility but introduces metabolic lability.

-

Ring saturation via hydrogenation abolishes target binding affinity in related compounds.

-

Acetamide hydrolysis products show 10-fold lower activity in enzymatic assays compared to the parent compound.

科学的研究の応用

Anticancer Applications

5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine has been investigated for its efficacy against various cancer types. Research indicates that compounds within the pyrimidine family can act as inhibitors of the epidermal growth factor receptor (EGFR), which is often mutated in cancers such as non-small cell lung cancer. Specifically, 2-(2,4,5-substituted-anilino)pyrimidine compounds have shown promise in targeting mutant forms of EGFR, offering a therapeutic advantage by selectively inhibiting cancerous cells while sparing normal cells .

Case Study: EGFR Inhibition

- Objective : To evaluate the potency of 5-nitro derivatives against EGFR mutants.

- Findings : Compounds exhibited high selectivity towards mutant EGFR variants, suggesting lower toxicity profiles compared to traditional EGFR inhibitors .

Antibacterial and Antimycobacterial Properties

The compound has demonstrated significant antibacterial activity. Studies have highlighted its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Notably, its application in combating Mycobacterium tuberculosis has garnered attention due to the increasing prevalence of drug-resistant strains.

Case Study: Antimicrobial Activity

- Research Focus : Investigating the antibacterial effects of nitro-substituted pyrimidines.

- Results : The compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Biochemical Tools and Enzyme Inhibition

5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine has been utilized as a biochemical tool for studying enzyme activity. Its ability to inhibit specific enzymes involved in cellular signaling pathways makes it valuable for research purposes.

Enzyme Inhibition Studies

- The compound has been reported to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis and repair. This inhibition could lead to potential applications in cancer therapy by disrupting the proliferation of cancer cells .

Synthesis and Derivatives

The synthesis of 5-nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine involves multi-step processes that allow for the introduction of various substituents to enhance biological activity. Research into its derivatives has expanded the scope of its applications.

Synthetic Pathways

作用機序

The mechanism of action of 5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinyl and pyrimidine rings allow the compound to bind to specific enzymes or receptors, modulating their activity.

類似化合物との比較

Similar compounds to 5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine include:

N-(6-methyl-2-pyridinyl)-5-nitro-4,6-pyrimidinediamine: This compound has a methyl group on the pyridinyl ring, which can affect its reactivity and biological activity.

2-chloro-5-nitro-4,6-pyrimidinediamine: This compound has a chloro group instead of a pyridinyl group, leading to different chemical properties and applications.

The uniqueness of 5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

生物活性

5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine, a compound with the CAS number 497063-63-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine features a nitro group at the 5-position and a pyridine moiety at the 2-position of the pyrimidine ring. This structural arrangement is significant for its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyrimidines, including 5-nitro compounds, exhibit notable antimicrobial activity. For instance, a study demonstrated that various nitro-substituted pyrimidines showed significant antibacterial effects against strains such as Staphylococcus aureus and Neisseria gonorrhoeae . The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication.

Anti-inflammatory Effects

Pyrimidine derivatives have been studied for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways through inhibition of nitric oxide synthase (iNOS) has been highlighted in various studies . The suppression of iNOS can lead to decreased production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases.

The biological activity of 5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, particularly iNOS and cyclooxygenases (COXs), which are crucial in the synthesis of inflammatory mediators.

- Cellular Pathway Modulation : It can influence signaling pathways related to cell proliferation and apoptosis, thereby affecting tumor growth and metastasis.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound:

Q & A

Basic Question: What are the standard synthetic routes for 5-nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine, and how can its purity be validated?

Methodological Answer:

The compound is synthesized via aminolysis of 4,6-dichloro-5-nitropyrimidine with pyridin-2-amine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours . Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallized from ethanol. Purity validation requires:

- 1H/13C NMR to confirm substituent positions and absence of unreacted starting materials.

- High-resolution mass spectrometry (HRMS) to verify molecular weight.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Basic Question: Which spectroscopic techniques are critical for characterizing substituent effects on the pyrimidine core?

Methodological Answer:

- FT-IR Spectroscopy : Identifies nitro (NO₂) stretching vibrations (~1520 cm⁻¹) and amine (N-H) bonds (~3300 cm⁻¹). Discrepancies in peak positions indicate electronic effects from substituents .

- UV-Vis Spectroscopy : Monitors π→π* transitions of the aromatic system (250–300 nm). Bathochromic shifts correlate with electron-withdrawing groups (e.g., nitro) enhancing conjugation .

- X-ray Crystallography : Resolves steric effects of bulky substituents (e.g., benzyl groups) by analyzing bond angles and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Question: How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR) in a fluorescence-based assay with ATP-competitive substrates. Measure IC₅₀ values via dose-response curves (0.1–100 µM range) .

- Molecular Docking : Perform rigid/flexible docking simulations (e.g., AutoDock Vina) to predict binding modes. Compare with co-crystal structures of known inhibitors to identify key interactions (e.g., hydrogen bonds with pyrimidine amines) .

- Cell-Based Validation : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Correlate IC₅₀ with kinase inhibition data to confirm target specificity .

Advanced Question: How should contradictions in biological activity data between derivatives be analyzed?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. electron-donating groups) on activity. For example, bulky aryl groups (e.g., 4-bromobenzyl) may enhance lipophilicity but reduce solubility, leading to lower cellular uptake .

- Solubility-Permeability Trade-off : Use shake-flask assays to measure aqueous solubility and parallel artificial membrane permeability assay (PAMPA) to assess permeability. Poor bioavailability despite high in vitro activity may explain discrepancies .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and analyze via LC-MS to identify metabolic hotspots (e.g., nitro reduction or pyrimidine ring oxidation) .

Advanced Question: What computational methods optimize the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for aminolysis using Gaussian16 at the B3LYP/6-31G(d) level. Solvent effects (e.g., DMSO) are incorporated via the SMD model .

- Transition State Analysis : Identify geometric parameters (e.g., bond lengths between pyrimidine C-4/C-6 and nucleophiles) that influence reaction rates. Bulky substituents increase steric hindrance, raising activation energy .

- Kinetic Isotope Effects (KIE) : Simulate deuterium substitution at reactive sites to validate proposed mechanisms (e.g., concerted vs. stepwise pathways) .

Advanced Question: How do substituents at N4/N6 positions affect the compound’s physicochemical properties?

Methodological Answer:

- LogP Measurement : Use shake-flask or chromatographic methods (e.g., HPLC with a C18 column) to determine partition coefficients. Aliphatic chains (e.g., isobutyl) increase LogP, enhancing membrane permeability but reducing solubility .

- Thermodynamic Solubility : Perform gravimetric analysis in phosphate buffer (pH 7.4). Polar groups (e.g., hydroxyl) improve solubility but may reduce binding affinity due to desolvation penalties .

- Melting Point Analysis : Correlate melting points (e.g., 159–161°C for 4-chlorobenzyl derivatives) with crystal packing efficiency. Lower symmetry substituents reduce melting points, affecting formulation stability .

Advanced Question: What strategies resolve spectral data contradictions (e.g., NMR peak splitting) in structurally similar derivatives?

Methodological Answer:

- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to identify dynamic processes (e.g., hindered rotation of aryl groups causing peak splitting) .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, NOESY can confirm spatial proximity between pyridin-2-yl and nitro groups .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns (e.g., deuteration at amine positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。